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Introduction
Streptomyces griseus, a Gram-positive, soil-dwelling bacterium, is renowned for its production

of a wide array of secondary metabolites, including the first aminoglycoside antibiotic,

streptomycin.[1] In 1986, a new nucleoside antibiotic, capuramycin, was discovered and

isolated from the culture filtrate of Streptomyces griseus strain 446-S3.[2] Capuramycin
exhibits potent antibacterial activity, particularly against mycobacteria.[3] Its mechanism of

action involves the inhibition of phospho-N-acetylmuramoyl-pentapeptide-transferase

(Translocase I or MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis

pathway.[3][4] This unique target makes capuramycin and its derivatives attractive leads for

the development of new antituberculosis drugs, especially in the face of rising multidrug

resistance.[4][5]

This technical guide provides an in-depth overview of the original discovery, fermentation, and

isolation protocols for capuramycin, supplemented with data on enhanced production

methodologies.

Producing Organism: Streptomyces griseus
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The capuramycin-producing strain, designated 446-S3, was identified as Streptomyces

griseus based on its morphological and physiological characteristics. Strains of this species are

characterized by the formation of straight chains of smooth-surfaced spores and the production

of a grey spore mass.[1] They are known to be prolific producers of bioactive compounds, with

some strains capable of synthesizing over 30 different types of secondary metabolites.[1]

Fermentation and Production of Capuramycin
The production of capuramycin is achieved through submerged fermentation of S. griseus.

Initial production yields were modest, but subsequent optimization of the fermentation medium

led to significant improvements.

Experimental Protocol: Fermentation
1. Inoculum Preparation:

A loopful of spores from a mature slant culture of S. griseus SANK 60196 is inoculated into a

500-mL Erlenmeyer flask containing 80 mL of a primary medium (e.g., PM-1).[6]

The flask is incubated at 23°C for 4 to 5 days on a rotary shaker (210 rpm).[6]

A 2.4-mL aliquot of this seed culture is then transferred to a fresh 500-mL flask containing the

same medium and incubated for 7 to 9 days under the same conditions.[6]

2. Production Fermentation:

For larger-scale production, a 300-mL seed culture (prepared as above in PM-2 medium for

5 days) is transferred into a 30-liter jar fermentor containing 15 liters of an optimized

production medium (e.g., OM-1).[6]

Fermentation is carried out at 23°C for 8 days.[6]

The culture is aerated at a rate of 15 liters/minute with agitation set between 100 to 400 rpm.

[6]

Data Presentation: Fermentation Media and Yield
Enhancement
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Medium composition plays a critical role in the yield and the ratio of capuramycin to its

derivatives, such as A-500359 A. Modifications to the carbon source and the addition of specific

metal ions and extracts have been shown to dramatically increase production.[6]

| Table 1: Fermentation Media Composition and Capuramycin Production | | :--- | :--- | :--- | |

Parameter | Primary Medium (PM-1) | Optimized Medium (OM-1) | | Carbon Source | Glucose

(2%) | Maltose (2%) | | Nitrogen/Other | Soluble Starch (1%), Soy bean meal (1.5%), Yeast

Extract (0.1%), Dry yeast (0.3%), NaCl (0.3%), CaCO₃ (0.3%) | Soluble Starch (1%), Soy bean

meal (1.5%), Yeast Extract (1.0%), Dry yeast (0.3%), NaCl (0.3%), CaCO₃ (0.3%), CoCl₂

(0.001%) | | pH | 7.0 (pre-sterilization) | 7.0 (pre-sterilization) | | Relative Yield | Baseline |

Capuramycin production increased 20-fold with the switch from glucose to maltose.[6] The

addition of CoCl₂ and increased yeast extract drastically shifted production towards A-500359

A, increasing its yield from 1 µg/ml to 600 µg/ml.[6] |

Source: Data compiled from Isono, F., et al. (1998).[6]

Isolation and Purification of Capuramycin
The recovery of capuramycin from the fermentation broth involves a multi-step process

utilizing adsorption, partition, and gel filtration chromatography.[2]

Experimental Protocol: Isolation and Purification
Harvesting and Clarification: The fermentation broth is centrifuged to separate the mycelial

cake from the supernatant (culture filtrate).[2]

Adsorption Chromatography: The clarified culture filtrate is passed through a column packed

with Diaion HP-20 resin. The active compound, capuramycin, adsorbs to the resin.[2]

Elution: The column is washed with water, and capuramycin is subsequently eluted with

aqueous acetone.[2]

Concentration: The active fractions from the elution are combined and concentrated under

reduced pressure to yield a crude powder.[2]

Partition Chromatography: The crude powder is dissolved in a minimal amount of solvent

and subjected to silica gel column chromatography.[2]
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Gel Filtration: Further purification is achieved by gel filtration chromatography using a

Sephadex G-10 column.[2]

Lyophilization: The purified fractions containing capuramycin are pooled and lyophilized to

obtain a white, amorphous powder.[2]

Visualization: Capuramycin Isolation Workflow
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Caption: Workflow for the isolation and purification of capuramycin from S. griseus.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b022844?utm_src=pdf-body-img
https://www.benchchem.com/product/b022844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Characterization
The isolated capuramycin was characterized to determine its physical and chemical

properties.

| Table 2: Physicochemical Properties of Capuramycin | | :--- | :--- | | Property | Value | |

Appearance | White amorphous powder | | Melting Point | 208-212 °C (decomposed) | | Optical

Rotation | [α]D²⁵ = +36° (c=1, H₂O) | | UV Absorption (λmax) | In H₂O: 262 nm | | | In 0.1 N HCl:

262 nm | | | In 0.1 N NaOH: 262 nm | | Molecular Formula | C₂₃H₃₂N₅O₁₂ | | Solubility | Soluble

in water; slightly soluble in methanol; insoluble in acetone, ethyl acetate, chloroform | Source:

Data from the original discovery paper, Yamaguchi, H., et al. (1986).[2]

Conclusion
The discovery of capuramycin from Streptomyces griseus marked the identification of a novel

class of nucleoside antibiotics with a clinically relevant mechanism of action. The

methodologies for its production and isolation, established in the initial discovery and later

refined, provide a robust framework for obtaining this compound for further research and

development. The optimization of fermentation conditions demonstrates the potential to

significantly enhance yields, a critical step for the potential therapeutic application of

capuramycin and its analogs as next-generation antibacterial agents, particularly for treating

tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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